Acide punique

Vue d'ensemble

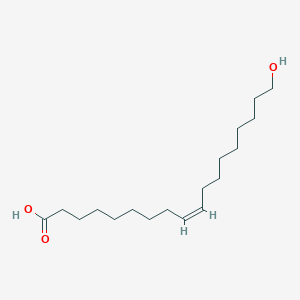

Description

Punicic acid is a polyunsaturated fatty acid, specifically an omega-5 fatty acid, found predominantly in the seeds of the pomegranate fruit (Punica granatum). It is classified as a conjugated linolenic acid (CLnA) and has garnered attention for its potent biological properties, including antidiabetic, anti-obesity, anticarcinogenic, and antiproliferative activities. Despite these significant health benefits, punicic acid remains underexplored in nutraceutical applications and food product development (Aruna et al., 2016).

Synthesis and Molecular Structure Analysis

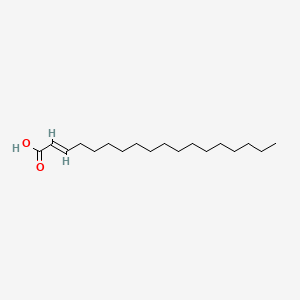

Punicic acid (PuA; 18:3Δ9cis,11trans,13cis) is unique due to its three conjugated double bonds. Its natural occurrence is largely in pomegranate seed oil, which contains approximately 80% PuA. The molecular structure of punicic acid contributes to its range of bioactivities, including anti-inflammatory and antioxidant properties. Despite its natural abundance in pomegranate seeds, the supply challenges have spurred interest in biotechnological production methods, such as microbial fermentation, to enhance its availability for broader applications (Holič et al., 2018).

Chemical Reactions and Properties

Punicic acid participates in various biochemical pathways and exhibits a range of bioactivities. It has been shown to inhibit breast cancer proliferation and induce apoptosis through mechanisms involving lipid peroxidation and PKC signaling pathways. Its chemical properties, such as the conjugated linolenic structure, underpin its biological functions and potential therapeutic applications (Grossmann et al., 2010).

Physical Properties Analysis

The physical properties of punicic acid, such as its solubility and stability, are significant for its application in various domains. Nanodispersions of monoglycerides of punicic acid have been explored to improve its oxidative stability and solubility, maintaining its bioactivity while enhancing its potential for use in health-related applications (Cao et al., 2014).

Chemical Properties Analysis

The distinctive conjugated triene structure of punicic acid defines its chemical properties and reactivity. Its role in modulating lipid metabolism and inflammation, coupled with the ability to undergo biohydrogenation, highlights the complexity of its interactions at the molecular level. Studies have explored its metabolism into conjugated linoleic acid (CLA) in animal models, suggesting pathways through which punicic acid exerts its health effects (Yuan et al., 2009).

Applications De Recherche Scientifique

Prévention des troubles neurologiques

L’acide punique, présent dans l’huile de pépins de grenade, est un acide gras oméga-5 aux effets antioxydants et anti-inflammatoires puissants. Il a été démontré qu’il réduisait les dommages oxydatifs et l’inflammation, qui sont des facteurs clés des troubles neurologiques. En augmentant l’expression des récepteurs activés par les proliférateurs de peroxysomes et en réduisant la formation de dépôts bêta-amyloïdes, l’this compound contribue à la prévention et au traitement de maladies telles que la maladie d’Alzheimer, la maladie de Parkinson et la maladie de Huntington .

Propriétés anticancéreuses

Des recherches indiquent que l’this compound présente des propriétés anticancéreuses. Il a été constaté qu’il induisait l’apoptose dans les cellules cancéreuses et inhibait la prolifération de diverses lignées de cellules cancéreuses. Cela fait de l’this compound un candidat potentiel pour l’inclusion dans les schémas de traitement du cancer, en particulier pour les cancers du sein et de la prostate .

Gestion du syndrome métabolique

L’this compound a été associé à des effets antidiabétiques et anti-obésité. Il stimule la sécrétion d’adiponectine et régule à la hausse l’expression de GLUT4 dans les adipocytes, ce qui peut améliorer la sensibilité à l’insuline et l’absorption du glucose. Ces propriétés suggèrent que l’this compound pourrait être bénéfique pour la gestion des affections liées au syndrome métabolique .

Activité anti-inflammatoire

L’activité anti-inflammatoire du composé est significative dans le contexte des maladies inflammatoires chroniques. L’this compound s’est avéré moduler les voies inflammatoires, offrant potentiellement des avantages thérapeutiques pour des affections telles que l’arthrite et d’autres troubles inflammatoires .

Santé cardiovasculaire

L’this compound peut également jouer un rôle dans la promotion de la santé cardiovasculaire. Sa capacité à moduler les profils lipidiques et à réduire la formation de plaques artérielles pourrait être précieuse dans la prévention de l’athérosclérose et des maladies cardiovasculaires associées .

Santé de la peau et cosmétiques

En raison de ses propriétés antioxydantes, l’this compound est utilisé dans les formulations cosmétiques pour la santé de la peau. Il peut contribuer à améliorer l’élasticité de la peau, à réduire les signes du vieillissement et à fournir une barrière protectrice contre les facteurs de stress environnementaux .

Applications nutraceutiques

En tant que nutraceutique, l’this compound est apprécié pour ses propriétés bénéfiques pour la santé. Il peut être incorporé dans des compléments alimentaires pour soutenir la santé globale et prévenir diverses maladies, en tirant parti de ses effets antioxydants et anti-inflammatoires .

Production biotechnologique

La disponibilité limitée de sources naturelles d’this compound a conduit à des progrès biotechnologiques dans sa production. Des efforts sont déployés pour produire de l’this compound dans des micro-organismes modifiés génétiquement, ce qui pourrait garantir un approvisionnement stable pour sa demande croissante dans les applications pharmaceutiques, médicales et industrielles .

Mécanisme D'action

Target of Action

Punicic acid, the main bioactive component of pomegranate seed oil, primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs play a crucial role in the regulation of cellular differentiation, development, and metabolism . In addition, punicic acid can also interact with GLUT4 protein and calpain , which are involved in the formation of beta-amyloid deposits and tau hyperphosphorylation .

Mode of Action

Punicic acid decreases oxidative damage and inflammation by increasing the expression of PPARs . It can also reduce beta-amyloid deposits formation and tau hyperphosphorylation by increasing the expression of GLUT4 protein and inhibiting calpain hyperactivation .

Biochemical Pathways

Punicic acid affects several biochemical pathways. It stimulates adiponectin secretion and up-regulates GLUT4 expression and translocation in adipocytes . This is possibly mediated by the high binding affinity of punicic acid to PPARγ . Furthermore, punicic acid treatment improves glucose uptake and prevents changes in mitochondrial proteins associated with dysfunction in insulin-resistant states such as diabetes .

Result of Action

The action of punicic acid results in a decrease in oxidative damage and inflammation . It also leads to a reduction in beta-amyloid deposits and tau hyperphosphorylation, which are associated with neurodegenerative diseases . In addition, punicic acid has been shown to be effective against various chronic diseases .

Action Environment

The action of punicic acid can be influenced by environmental factors. For instance, the regulation of intestinal microflora has been identified as a crucial factor and an effective strategy to reverse obesity-related hyperlipidemia and non-alcoholic fatty liver disease . .

Safety and Hazards

Orientations Futures

While both Punicic acid and pomegranate seed oil have been used as functional ingredients in foods and cosmetics for some time, their value in pharmaceutical/medical and industrial applications are presently under further exploration . The production of Punicic acid in engineered microorganisms with modern fermentation technology is therefore a promising and emerging method .

Analyse Biochimique

Biochemical Properties

Punicic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in lipid metabolism and glucose homeostasis . Punicic acid acts as an agonist for PPARs, thereby influencing the transcription of genes related to fatty acid oxidation and adipogenesis. Additionally, punicic acid is converted to conjugated linoleic acid in the body, which further interacts with enzymes involved in lipid metabolism .

Cellular Effects

Punicic acid exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB) and decreasing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) . In adipocytes, punicic acid promotes lipid oxidation and reduces lipid accumulation, thereby combating obesity . In cancer cells, punicic acid induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, punicic acid enhances insulin sensitivity and glucose uptake in muscle cells, contributing to improved metabolic health .

Molecular Mechanism

The molecular mechanism of punicic acid involves several pathways. As an agonist of PPARs, punicic acid modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . It inhibits the activation of NF-κB, reducing the production of inflammatory cytokines . Punicic acid also influences the expression of genes related to apoptosis and cell proliferation, thereby exerting anti-cancer effects . Additionally, punicic acid enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of punicic acid have been observed to change over time. Studies have shown that punicic acid remains stable under standard laboratory conditions, retaining its bioactivity for extended periods . Long-term exposure to punicic acid has been associated with sustained anti-inflammatory and anti-obesity effects in animal models . The degradation of punicic acid can occur under extreme conditions, such as high temperatures and prolonged exposure to light .

Dosage Effects in Animal Models

The effects of punicic acid vary with different dosages in animal models. Low to moderate doses of punicic acid have been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity without causing adverse effects . High doses of punicic acid may lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits of punicic acid while minimizing potential risks.

Metabolic Pathways

Punicic acid is involved in several metabolic pathways. It is primarily metabolized to conjugated linoleic acid in the body, which further participates in lipid metabolism . The conversion of punicic acid to conjugated linoleic acid is catalyzed by enzymes such as fatty acid desaturase . Punicic acid also influences the activity of enzymes involved in fatty acid oxidation, promoting the breakdown of lipids and reducing lipid accumulation . Additionally, punicic acid modulates the expression of genes related to glucose metabolism, enhancing insulin sensitivity and glucose uptake .

Transport and Distribution

Punicic acid is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes, where it exerts its effects on lipid metabolism and cell signaling . Punicic acid is also transported in the bloodstream, bound to lipoproteins, and distributed to different tissues, including adipose tissue, muscle, and liver . The transport and distribution of punicic acid are influenced by factors such as lipid solubility and the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of punicic acid plays a crucial role in its activity and function. Punicic acid is primarily localized in the cell membrane, where it interacts with membrane-bound receptors and enzymes involved in lipid metabolism . It can also be found in the cytoplasm, where it influences various cellular processes, including gene expression and signal transduction . The localization of punicic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Punicic acid can be achieved through the oxidation of punicic acid methyl ester.", "Starting Materials": [ "Punicic acid methyl ester", "Sodium periodate", "Sodium hydrogen carbonate", "Methanol", "Water" ], "Reaction": [ "Dissolve punicic acid methyl ester in methanol", "Add sodium periodate and sodium hydrogen carbonate to the solution", "Stir the mixture at room temperature for several hours", "Extract the product with water", "Dry the product with anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain Punicic acid" ] } | |

Numéro CAS |

544-72-9 |

Formule moléculaire |

C18H30O2 |

Poids moléculaire |

278.4 g/mol |

Nom IUPAC |

(9E,11Z,13E)-octadeca-9,11,13-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7-,10-9+ |

Clé InChI |

CUXYLFPMQMFGPL-MRZTUZPCSA-N |

SMILES isomérique |

CCCC/C=C/C=C\C=C\CCCCCCCC(=O)O |

SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)O |

SMILES canonique |

CCCCC=CC=CC=CCCCCCCCC(=O)O |

melting_point |

44 - 45 °C |

Description physique |

Solid |

Synonymes |

punicic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the precise mechanism of action of punicic acid is still under investigation, research suggests that it exerts its effects through multiple pathways:

- PPARγ Activation: Punicic acid has been shown to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This activation leads to increased glucose uptake, enhanced adiponectin secretion, and upregulation of GLUT4 expression and translocation in adipocytes. []

- Anti-androgenic Effects: Studies on prostate cancer cells indicate that punicic acid exhibits anti-androgenic properties, inhibiting dihydrotestosterone-stimulated cell growth, androgen receptor nuclear accumulation, and the expression of androgen receptor-dependent genes. []

- Induction of Apoptosis: Punicic acid induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. [, , ] This apoptotic effect is mediated by a caspase-dependent pathway, particularly the intrinsic pathway. []

- Inhibition of Cell Proliferation and Migration: Punicic acid effectively inhibits the proliferation and migration of cancer cells, as demonstrated in studies on breast cancer and glioblastoma cells. [, , ]

- Antioxidant and Anti-inflammatory Effects: Punicic acid possesses antioxidant and anti-inflammatory properties, reducing oxidative stress and inflammatory responses in various models, including streptozotocin-induced diabetes. [, ]

ANone:

- Spectroscopic data:

ANone: Punicic acid, as a conjugated linolenic acid, is susceptible to oxidation.

- Oxidative Stability:

- Free Fatty Acid: Punicic acid in its free form is highly prone to oxidation in the presence of air. []

- Triacylglycerol-bound: When bound to triacylglycerols in pomegranate seed oil, punicic acid shows increased stability against oxidation, even under simulated gastric conditions and thermal stress. []

- Applications:

- Nutraceutical and Functional Food Ingredient: Due to its potential health benefits, punicic acid is investigated as a valuable ingredient in functional foods and nutraceuticals. [, , ]

- Pharmaceutical Applications: The anti-cancer, anti-inflammatory, and anti-diabetic properties of punicic acid make it a promising candidate for pharmaceutical applications. [, , ]

ANone:

- Stability: Punicic acid is susceptible to oxidation and isomerization, especially in its free form. [, ]

ANone:

- Absorption and Metabolism: Punicic acid is absorbed and metabolized in the body. Studies show that it is converted to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (c9,t11-CLA), in various tissues, including liver, skeletal muscle, and adipose tissue. [, , ]

- In vivo Activity and Efficacy:

- Anti-obesity Effects: Studies in mice models have shown that punicic acid can reduce body fat mass and alter lipid metabolism, leading to a decrease in adipose tissue weight and liver triglyceride levels. []

- Anti-diabetic Effects: Research suggests that punicic acid improves glucose tolerance and reduces fasting plasma glucose levels in diabetic animal models. [, ] This effect is partly attributed to its PPARγ agonist activity.

- Anti-inflammatory Effects: In vivo studies demonstrate that punicic acid can reduce inflammation in models of inflammatory bowel disease and diabetes. [, ]

ANone:

- In vitro Efficacy: Punicic acid has shown promising results in various in vitro studies, demonstrating:

- In vivo Efficacy: Animal studies have supported the in vitro findings, demonstrating:

ANone: Several analytical methods are employed to analyze punicic acid:

- Gas Chromatography (GC):

- GC-FID (Flame Ionization Detection): This method is widely used to determine the fatty acid composition of oils, including the quantification of punicic acid. [, , ]

- GC-MS (Mass Spectrometry): Provides more detailed structural information and is helpful in identifying punicic acid and its metabolites in biological samples. [, , ]

- 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can differentiate punicic acid from other conjugated linolenic acid isomers and other fatty acids based on their unique chemical shifts. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps analyze the functional groups present in punicic acid and compare it with other fatty acids. [, ]

ANone: While punicic acid exhibits unique properties, other conjugated linolenic acid (CLNA) isomers and related compounds can be considered as potential alternatives or substitutes:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)

![3-[(1-benzyl-1H-indazol-3-yl)oxy]-N,N-dimethylpropan-1-aminium](/img/structure/B1237676.png)

![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)

![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)